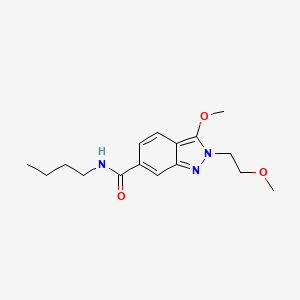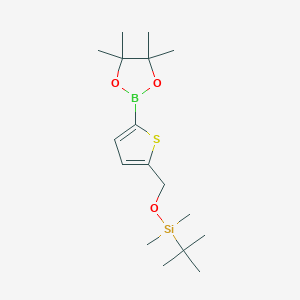
tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane: is a complex organosilicon compound It features a tert-butyl group, dimethylsilyl group, and a thiophene ring substituted with a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a dioxaborolane group. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Silane Group: The functionalized thiophene is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This step introduces the silane group to the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxaborolane moiety, converting it to a boronic acid or boronate ester.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to substitute the silane group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Boronic acids or boronate esters.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity. For example, boron-containing compounds are known for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of electronic materials and sensors.
作用機序
The mechanism of action of tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the thiophene ring can be activated by the presence of electron-withdrawing groups, facilitating the formation of sulfoxides or sulfones. The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
類似化合物との比較
Similar Compounds
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
- tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
- tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
Uniqueness
What sets tert-Butyldimethyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane apart from similar compounds is the presence of the thiophene ring. This aromatic heterocycle imparts unique electronic properties to the molecule, making it particularly useful in the synthesis of conjugated polymers and other advanced materials.
特性
分子式 |
C17H31BO3SSi |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methoxy]silane |
InChI |
InChI=1S/C17H31BO3SSi/c1-15(2,3)23(8,9)19-12-13-10-11-14(22-13)18-20-16(4,5)17(6,7)21-18/h10-11H,12H2,1-9H3 |
InChIキー |
CGPZVMOFTYPNBZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


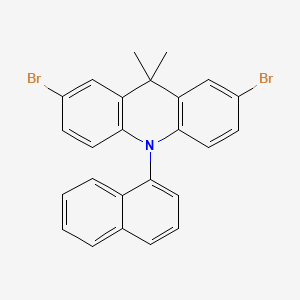

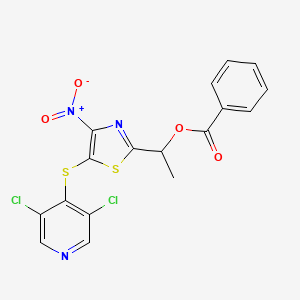
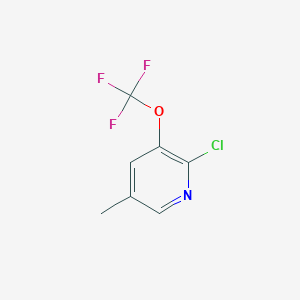
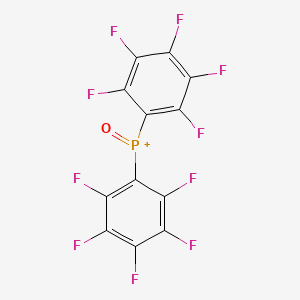


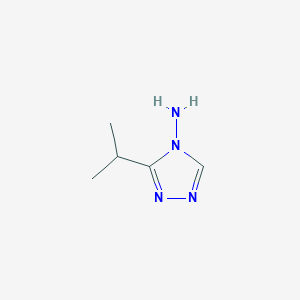
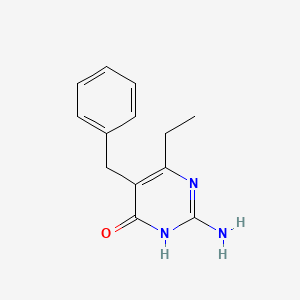
![2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
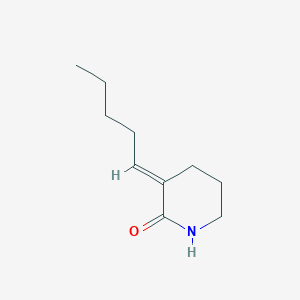
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
